molecular formula C9H15F3N2O4 B2945509 3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid CAS No. 2377034-85-8

3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid

Cat. No.: B2945509
CAS No.: 2377034-85-8
M. Wt: 272.224
InChI Key: NGJJICMHGDHWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxazolidinone ring, which is known for its stability and reactivity, making it a valuable building block in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid typically involves the reaction of 3-amino-2-methylpropylamine with oxazolidinone under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The trifluoroacetic acid component is introduced through a subsequent reaction step, where trifluoroacetic anhydride is used to acylate the oxazolidinone derivative .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the conversion rates and minimize by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidinone ring can form stable complexes with these targets, modulating their activity and leading to various biological effects. The trifluoroacetic acid moiety enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid is unique due to the combination of its functional groups, which confer distinct reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from its individual components and similar compounds .

Properties

IUPAC Name

3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.C2HF3O2/c1-6(4-8)5-9-2-3-11-7(9)10;3-2(4,5)1(6)7/h6H,2-5,8H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJJICMHGDHWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN1CCOC1=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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